{3-[(3-Amino-propyl)-methyl-amino]-propyl}-carbamic acid tert-butyl ester
Overview
Description
{3-[(3-Amino-propyl)-methyl-amino]-propyl}-carbamic acid tert-butyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino-propyl group and a carbamic acid ester group.
Mechanism of Action
Target of Action
The compound is an ester, a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are commonly used in a wide variety of applications including plasticizers, resins, and pharmaceuticals due to their reactivity .
Mode of Action
As an ester, “{3-[(3-Amino-propyl)-methyl-amino]-propyl}-carbamic acid tert-butyl ester” would likely undergo hydrolysis in the presence of water or specific enzymes, breaking down into an alcohol and a carbamic acid . The specific targets and changes resulting from this interaction would depend on the exact structures of these breakdown products.
Biochemical Pathways
The breakdown products of the ester could potentially participate in various biochemical pathways, depending on their structures. For example, alcohols can be involved in energy metabolism, while carbamic acids can participate in the urea cycle .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on factors such as its size, polarity, and the presence of functional groups. Generally, esters are known to be susceptible to enzymatic hydrolysis, which could affect their bioavailability .
Result of Action
The molecular and cellular effects of “this compound” would depend on the biological activity of its breakdown products. These effects could range from energy production to the regulation of nitrogen metabolism, among others .
Action Environment
Environmental factors such as pH and the presence of specific enzymes could influence the stability and efficacy of “this compound”. For example, esters are known to be more stable in neutral or slightly acidic conditions, and less stable in alkaline conditions due to increased hydrolysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(3-Amino-propyl)-methyl-amino]-propyl}-carbamic acid tert-butyl ester typically involves multiple steps. One common method includes the reaction of 3-aminopropylamine with methylamine under controlled conditions to form the intermediate compound. This intermediate is then reacted with tert-butyl chloroformate to yield the final product. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
{3-[(3-Amino-propyl)-methyl-amino]-propyl}-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amides or nitriles, while reduction can produce primary amines.
Scientific Research Applications
{3-[(3-Amino-propyl)-methyl-amino]-propyl}-carbamic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxyphenylboronic acid
- 2-Bromo-5-methylpyridine
- Ammonium
Uniqueness
Compared to similar compounds, {3-[(3-Amino-propyl)-methyl-amino]-propyl}-carbamic acid tert-butyl ester is unique due to its specific functional groups and structural configuration. This uniqueness allows it to participate in a wider range of chemical reactions and interact with different molecular targets, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-[3-[3-aminopropyl(methyl)amino]propyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27N3O2/c1-12(2,3)17-11(16)14-8-6-10-15(4)9-5-7-13/h5-10,13H2,1-4H3,(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXUDMOOSAJDHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN(C)CCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87530-14-1 | |
Record name | tert-butyl N-{3-[(3-aminopropyl)(methyl)amino]propyl}carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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